molecular formula C15H12N2O2 B12824490 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde

3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde

Cat. No.: B12824490
M. Wt: 252.27 g/mol
InChI Key: QCHLAJAPPPCNCX-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde (CAS 181702-32-9) is a chemical building block of significant interest in medicinal and organic chemistry. Its core structure, the imidazo[1,2-a]pyridine scaffold, is a privileged pharmacophore found in numerous commercially available drugs and bioactive compounds, known for its wide range of biological activities including analgesic, anticancer, and anxiolytic effects . This specific analog, featuring a methoxy group at the 3-position and an aldehyde at the 5-position, is particularly valuable for further synthetic elaboration. The aldehyde group serves as a versatile handle for constructing chemical libraries via various reactions, such as the aza-Friedel–Crafts reaction, enabling the introduction of diverse amine components to create novel derivatives for biological screening . While direct biological data for this exact compound is limited, research on closely related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives has demonstrated high in vitro activity against Mycobacterium tuberculosis , highlighting the therapeutic potential of this chemical class in antimycobacterial research . The compound is offered For Research Use Only and is intended for use as a standard or intermediate in the discovery and development of new therapeutic agents and functional materials. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C15H12N2O2/c1-19-15-14(11-6-3-2-4-7-11)16-13-9-5-8-12(10-18)17(13)15/h2-10H,1H3

InChI Key

QCHLAJAPPPCNCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2N1C(=CC=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Functionalization Strategy

The preparation typically involves:

  • Formation of the imidazo[1,2-a]pyridine core with a phenyl substituent at C2

    • Via condensation of 2-aminopyridine with phenacyl bromide or related phenyl ketone derivatives under base catalysis.
  • Introduction of the methoxy group at C3

    • Achieved by O-methylation of the corresponding 3-hydroxyimidazo[1,2-a]pyridine intermediate using methylating agents such as iodomethane in the presence of a base like sodium hydride (NaH) in dry DMF.
    • Control of moisture is critical to prevent side reactions such as imidazole ring cleavage, which can occur due to trace water in DMF.
  • Formylation at C5 to introduce the aldehyde group

    • The Vilsmeier-Haack reaction is the preferred method, employing POCl3 and DMF to selectively formylate the imidazo[1,2-a]pyridine ring at the 5-position.
    • This reaction proceeds under mild conditions and provides good regioselectivity for the aldehyde group.

Alternative Synthetic Routes

  • Nitrile intermediate route:
    Starting from the 3-dimethylamino derivative of imidazo-pyridine, alkylation with methyl iodide followed by cyanide substitution yields a nitrile intermediate. Acid hydrolysis of this nitrile affords the corresponding carboxylic acid, which can be further transformed into aldehyde derivatives via reduction or other functional group interconversions.

  • Transition metal-catalyzed C-H activation:
    Recent advances include Rhodium(III)-catalyzed C-H functionalization of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with diazo compounds to introduce various substituents at the 3-position, which can be adapted for methoxy substitution after appropriate transformations.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Formation of 2-phenylimidazo[1,2-a]pyridine 2-Aminopyridine + phenacyl bromide, DBU catalyst, room temp 90-93 Mild conditions, scalable to 25 mmol, high purity
O-Methylation at C3 NaH, iodomethane, dry DMF, inert atmosphere 85-90 Requires anhydrous conditions to avoid ring cleavage side products
Formylation at C5 Vilsmeier-Haack (POCl3, DMF), 0-25 °C 70-80 Selective aldehyde formation, mild acidic conditions
Alternative nitrile route Methyl iodide alkylation, NaCN substitution, acid hydrolysis 60-75 Multi-step, useful for carboxylic acid and aldehyde derivatives
Rhodium-catalyzed C-H activation Cp*Rh(MeCN)32, diazo compounds, 100 °C, sealed tube 74-85 Enables functionalization at C3, adaptable for methoxy introduction after modification

Research Findings and Notes

  • Moisture sensitivity: The O-methylation step is sensitive to trace water, which can cause imidazole ring cleavage and formation of side products. Using freshly distilled DMF and rigorous drying techniques improves yield and purity.

  • Regioselectivity: The Vilsmeier-Haack reaction provides high regioselectivity for formylation at the 5-position of the imidazo[1,2-a]pyridine ring, avoiding over-formylation or substitution at other positions.

  • Catalyst efficiency: DBU acts as a catalyst rather than a reagent in the initial cyclization step, allowing for low catalyst loading and efficient synthesis at scale.

  • Scalability: The described methods have been demonstrated at gram scale with consistent yields, indicating their suitability for preparative and industrial applications.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Base-catalyzed condensation 2-Aminopyridine + phenacyl bromide, DBU High yield, mild conditions Requires pure starting materials
O-Methylation of 3-hydroxy intermediate NaH, iodomethane, dry DMF Selective methoxy introduction Sensitive to moisture
Vilsmeier-Haack formylation POCl3, DMF Regioselective aldehyde formation Acidic conditions may affect sensitive groups
Nitrile intermediate route Methyl iodide, NaCN, acid hydrolysis Versatile intermediate Multi-step, moderate overall yield
Rhodium-catalyzed C-H activation Cp*Rh(MeCN)32, diazo compounds Enables diverse functionalization Requires expensive catalyst

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Imidazopyridine and Related Compounds

Compound Name CAS Number Core Structure Substituents Functional Groups
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde 1354010-36-8 Imidazo[1,2-a]pyridine 3-OCH₃, 2-Ph 5-CHO
5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde 118000-44-5 Imidazo[1,2-a]pyridine 5-CH₃ 2-CHO
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde - Pyrrolo[2,3-b]pyridine 3-I 5-CHO
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 105650-23-5 Imidazo[4,5-b]pyridine 1-CH₃, 6-Ph 2-NH₂

Key Observations:

Core Heterocycle Differences: The target compound and 5-methylimidazo[1,2-a]pyridine-2-carboxaldehyde share the imidazo[1,2-a]pyridine core, whereas 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has a pyrrolopyridine core, altering electronic properties and ring strain . PhIP () features an imidazo[4,5-b]pyridine core with an amino group, linked to carcinogenicity in rodents .

Substituent Effects: Methoxy vs. Aldehyde Position: The carbaldehyde at position 5 (target) versus position 2 (118000-44-5) may influence regioselectivity in further reactions (e.g., condensations or reductions).

Biological Activity

3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C15H12N2O2
  • Molecular Weight : 252.27 g/mol
  • Structural Features : The compound features a methoxy group at the 3-position and an aldehyde functional group at the 5-position of the imidazo ring, contributing to its unique reactivity and potential pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds often exhibit significant biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anticancer Potential : Certain studies suggest that compounds within this class may possess anticancer properties, particularly against breast cancer cell lines.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityNotable Differences
2-Phenylimidazo[1,2-a]pyridineLacks methoxy and aldehyde groupsModerate antimicrobial activityBasic structure without additional functionalities
4-Methoxy-2-phenylimidazo[1,2-a]pyridineMethoxy group at a different positionPotential anticancer propertiesDifferent position affects reactivity
3-Methoxyimidazo[1,2-b]pyridineSimilar methoxy groupAntimicrobial activity against Mycobacterium speciesDifferent ring structure alters biological properties

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines.
  • Cyclization Techniques : Involving cyclization of substituted pyridines with phenyl groups.
  • Functional Group Modifications : Altering existing compounds to introduce methoxy and aldehyde groups.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of imidazo[1,2-a]pyridine derivatives reported that certain compounds exhibited significant activity against Mycobacterium tuberculosis (Mtb). The structure-activity relationship indicated that modifications at the C2 and C6 positions significantly influenced potency.

Table 2: In Vitro Antimicrobial Activity Against Mtb

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)
1aBnOPh1
2aBnSPh0.5
3aBnNMePh1

This study underscores the potential for developing new antimycobacterial agents based on structural variations of imidazo[1,2-a]pyridines.

Study on Anticancer Activity

Another research effort focused on the anticancer effects of various imidazo[1,2-a]pyridine derivatives against breast cancer cell lines (MCF-7). The findings indicated that certain compounds demonstrated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic applications.

Table 3: Cytotoxicity Against MCF-7 Cell Line

Compound IDIC50 (μg/mL)
C590.97
D4Higher than C5

The results indicated that compound C5 was more effective at lower concentrations compared to D4, suggesting a favorable profile for further development.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Key Reference
Conventional heatingK₂CO₃, DMF, 12 h, 110°C60–70
Microwave-assistedK₂CO₃, DMF, 20 min, 120°C80–85
Post-oxidationMnO₂, CH₂Cl₂, 4 h75–80

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 7.2–8.5 ppm), and aldehyde proton (δ 9.8–10.2 ppm). Overlapping signals may require 2D COSY or HSQC for resolution .
    • ¹³C NMR : Confirm the aldehyde carbon (δ 190–200 ppm) and methoxy carbon (δ 55–60 ppm) .
  • X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Key parameters: bond angles around the imidazo ring (120–125°) and planarity of the aldehyde group .

Advanced: How can researchers address contradictions in spectral data assignments?

Answer:
Discrepancies in NMR or IR data often arise from solvent effects , tautomerism , or impurity interference . Mitigation strategies:

  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT for ¹³C NMR shifts) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₃N₂O₂ requires m/z 265.0978) .
  • Single-crystal XRD : Resolve ambiguous proton environments (e.g., distinguishing aldehyde vs. ketone groups) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates .
  • Catalyst screening : Test alternative bases (e.g., Cs₂CO₃ for higher solubility) or phase-transfer catalysts .
  • Workflow automation : Employ flow chemistry for continuous aldehyde introduction and reduced byproduct formation .

Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The aldehyde group’s electron-withdrawing nature may lower LUMO energy, facilitating oxidative addition .
  • Docking studies : Model interactions with catalytic sites (e.g., Pd(PPh₃)₄) to predict regioselectivity in C–H functionalization .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Answer:

  • Challenge : Low melting point (~120°C) and hygroscopic aldehyde group complicate crystal growth.
  • Solutions :
    • Use slow evaporation in mixed solvents (CHCl₃:hexane = 1:3) at 4°C .
    • Employ SHELXD for structure solution from twinned or low-resolution data .

Advanced: How to design biological activity studies for this compound?

Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, ALK) using fluorescence polarization. Reference structural analogs with confirmed bioactivity .
  • SAR analysis : Modify the methoxy or phenyl substituents and correlate changes with IC₅₀ values .

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